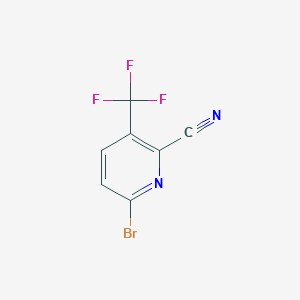

6-Bromo-3-(trifluoromethyl)picolinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H2BrF3N2 |

|---|---|

Molecular Weight |

251.00 g/mol |

IUPAC Name |

6-bromo-3-(trifluoromethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C7H2BrF3N2/c8-6-2-1-4(7(9,10)11)5(3-12)13-6/h1-2H |

InChI Key |

SVQMGTJREAEUBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)C#N)Br |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 6 Bromo 3 Trifluoromethyl Picolinonitrile

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 6-position of the picolinonitrile ring serves as a versatile handle for numerous metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl and cyano groups influences the reactivity of the C-Br bond, making it a prime site for functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and it offers a robust toolkit for the transformation of aryl halides like 6-bromo-3-(trifluoromethyl)picolinonitrile.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. wikipedia.orglibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids and their esters. libretexts.orgsigmaaldrich.com The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product. wikipedia.orglibretexts.org

While specific literature on the Suzuki-Miyaura coupling of this compound is not extensively detailed, studies on analogous structures provide significant insights. For instance, the Suzuki-Miyaura cross-coupling of other brominated pyridines, such as 3,4,5-tribromo-2,6-dimethylpyridine, has been successfully demonstrated. beilstein-journals.org Furthermore, research on the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one highlights the feasibility of this transformation on similar electron-deficient heterocyclic systems. researchgate.netabovchem.com In some cases, specialized catalyst systems, such as those employing bulky phosphine (B1218219) ligands like XPhos, may be necessary to achieve high yields and prevent side reactions like debromination. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Bromo-Trifluoromethyl Heterocycles

| Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 | XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | Good | researchgate.net |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | Moderate | beilstein-journals.org |

This table presents data for analogous compounds to illustrate potential reaction conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting aryl halides with amines. wikipedia.orglibretexts.orgresearchgate.net This reaction is of paramount importance for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals. wikipedia.org The catalytic cycle mirrors other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Specific examples for this compound are not readily found in public literature, but extensive work on other bromopyridines provides a reliable guide for potential reaction conditions. researchgate.netnih.gov For example, the amination of 2-bromopyridines with various volatile amines has been successfully achieved using a palladium(II) acetate (B1210297)/dppp catalyst system in toluene. researchgate.net The choice of a strong, non-nucleophilic base like sodium tert-butoxide is often crucial for efficient catalysis. researchgate.net For unprotected heterocyclic bromides, such as bromoimidazoles, specialized ligands like tBuBrettPhos have been shown to be effective. acs.org

Table 2: General Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Substrate Type | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Ref. |

| 2-Bromopyridines | Volatile primary/secondary amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | researchgate.net |

| Bromo-substituted Terpyridines | Dialkylamines | Pd(dba)₂ | SPhos | NaOtBu | Toluene/THF | 90-100 | researchgate.net |

This table presents data for analogous compounds to illustrate potential reaction conditions.

The Stille coupling creates carbon-carbon bonds by reacting an organic halide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org It is known for its tolerance of a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback. organic-chemistry.orgorganic-chemistry.org The reaction mechanism follows the typical palladium-catalyzed cross-coupling pathway. libretexts.org

The Kumada coupling is another foundational carbon-carbon bond-forming reaction that utilizes a Grignard reagent as the organometallic nucleophile and is typically catalyzed by nickel or palladium. organic-chemistry.orgbeilstein-journals.org It is an economically advantageous method, particularly for the synthesis of biaryls. nih.gov A key limitation is the incompatibility of the highly basic Grignard reagents with certain functional groups. nih.gov

While specific Stille or Kumada coupling data for this compound is sparse, related transformations have been reported. For instance, Kumada couplings on 3-bromo-trifluoromethylbenzene derivatives have been successfully performed using a Ni-Xantphos catalyst system to produce 3-alkyl-trifluoromethylbenzenes. nih.gov This suggests that nickel catalysis could be a viable approach for the alkylation or arylation of this compound.

Table 3: Example of Kumada Coupling on a Related Substrate

| Substrate | Coupling Partner | Catalyst | Ligand | Solvent | Temp. (°C) | Ref. |

| 3-Bromo-trifluoromethylbenzene derivatives | Methyl or Ethylmagnesium halide | NiCl₂ | Xantphos | Not specified | Not specified | nih.gov |

This table presents data for an analogous compound to illustrate potential reaction conditions.

Copper-Mediated Coupling Reactions

Copper-catalyzed or mediated reactions offer an alternative to palladium-based systems, often with different reactivity profiles and cost advantages. Copper-mediated cyanation of aryl halides, known as the Rosenmund–von Braun reaction, is a classic transformation for installing a nitrile group. While this compound already contains a nitrile, copper catalysis is relevant for other transformations. Copper can be used to facilitate the trifluoromethylation of aryl halides, although this would be a less common transformation for the title compound. nih.gov

Nickel-Catalyzed Transformations

Nickel catalysts are gaining prominence as a more sustainable and cost-effective alternative to palladium for cross-coupling reactions. acs.org Nickel can catalyze a broad range of transformations, including Suzuki-Miyaura, Kumada, and reductive couplings. beilstein-journals.orgnih.govrsc.org Nickel catalysts have been shown to be effective in the cross-coupling of aryl boronic acids with various electrophiles, including other bromo-pyridines. nih.govnih.gov For example, a NiCl₂/2,2′-bipyridine system has been used for the cross-coupling of thiophenols with arylboronic acids at room temperature. rsc.org Furthermore, nickel catalysis is particularly effective for reactions involving C-F bond activation and defluorinative couplings, highlighting its unique reactivity. beilstein-journals.orgacs.org Given the successful application of nickel catalysts in Kumada couplings of similar substrates, it is highly probable that nickel-catalyzed transformations of this compound are feasible and could offer advantages in certain contexts. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Displacement of Halogen and Cyano Groups

The typical leaving groups in SNAr reactions are halides. In the case of this compound, the bromine atom at the C6 position is an excellent leaving group. It can be displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reaction is a versatile method for introducing new functional groups onto the pyridine (B92270) core, making the compound a valuable building block in medicinal and agrochemical research. nih.gov

Displacement of the cyano group under typical SNAr conditions is less common. The cyano group is generally a poorer leaving group than a halide in this context. However, under specific conditions or with certain nucleophiles, its displacement could be possible, though displacement of the bromide is the overwhelmingly favored pathway.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

|---|---|---|

| Primary/Secondary Amine (R¹R²NH) | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, DMSO), Heat | 6-(R¹R²-amino)-3-(trifluoromethyl)picolinonitrile |

| Alcohol (R-OH) | Strong Base (e.g., NaH), Solvent (e.g., THF, Dioxane) | 6-(alkoxy)-3-(trifluoromethyl)picolinonitrile |

Regioselectivity in Nucleophilic Attack

The regioselectivity of nucleophilic attack on the pyridine ring is determined by the ability of the ring structure to stabilize the intermediate Meisenheimer complex. For pyridine derivatives, nucleophilic attack is strongly favored at the ortho (C2, C6) and para (C4) positions relative to the ring nitrogen, as the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom.

In this compound, the potential sites for attack are the halogen-bearing C6 carbon and the C4 carbon.

Attack at C6: The bromine atom is located at a position activated by the para-nitrogen atom. The negative charge of the resulting Meisenheimer complex is stabilized by resonance, including a contributor where the charge resides on the ring nitrogen. Furthermore, the adjacent C3-trifluoromethyl group provides strong inductive stabilization.

Attack at C4: This position is para to the cyano group and ortho to the trifluoromethyl group. While activated, it lacks a suitable leaving group for a substitution reaction to proceed.

Attack at C2: This position is occupied by the nitrile group. While ortho to the ring nitrogen, displacement of the nitrile is less favorable than displacement of the bromide.

Therefore, nucleophilic attack occurs almost exclusively at the C6 position, leading to the displacement of the bromine atom. This high degree of regioselectivity is a key feature of the compound's chemistry, allowing for predictable synthetic outcomes. stackexchange.com

Electrophilic Aromatic Substitution Reactions of the Pyridine Ring

Electrophilic aromatic substitution (EAS) on pyridine is significantly more difficult than on benzene. quora.combiosynce.com The ring nitrogen acts as a strong electron-withdrawing group via induction, deactivating the entire ring towards attack by electrophiles. biosynce.compearson.com This deactivation is often compounded by the fact that the basic nitrogen atom can be protonated or coordinate to Lewis acids under typical EAS reaction conditions, further increasing its electron-withdrawing effect and making the ring even less reactive. youtube.comrsc.org

The pyridine ring in this compound is exceptionally deactivated towards EAS due to the cumulative electron-withdrawing effects of the ring nitrogen, the bromine atom, the trifluoromethyl group, and the cyano group. Consequently, forcing conditions would be required for any electrophilic substitution to occur, and yields are expected to be very low. biosynce.com If a reaction were to be forced, electrophilic attack on a deactivated pyridine ring generally occurs at the C3 or C5 position to avoid placing a positive charge on the already electron-deficient nitrogen atom in the resonance forms of the intermediate sigma complex. quora.combiosynce.com Given that the C3 position is already substituted, any potential, albeit unlikely, reaction would be directed to the C5 position. Standard EAS reactions like Friedel-Crafts alkylation and acylation are generally not feasible on such highly deactivated pyridine rings. youtube.com

Transformations of the Nitrile Group

The nitrile (-C≡N) group is a versatile functional group that can be converted into several other moieties, primarily through reduction or hydrolysis. lumenlearning.com

Reduction to Amines

The nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation is synthetically valuable as it provides a route to aminomethylpyridines, which are important pharmacophores. The reduction can be achieved using various reagents.

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). It is often considered a "green" method but may require high pressures and temperatures.

Chemical Reduction: Powerful hydride reagents, most commonly lithium aluminum hydride (LiAlH₄), are highly effective for reducing nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting amine.

Table 2: Representative Nitrile Reduction Reaction

| Reagent(s) | Solvent | Product |

|---|---|---|

| 1. LiAlH₄ 2. H₂O | THF or Diethyl Ether | (6-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanamine |

Hydrolysis and Other Derivatizations

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. libretexts.orgbyjus.com

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with an aqueous acid (e.g., HCl or H₂SO₄) leads to the formation of a carboxylic acid. libretexts.org The reaction proceeds via the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt under the reaction conditions. byjus.com

Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous base (e.g., NaOH or KOH) initially forms the salt of the carboxylic acid (a carboxylate). libretexts.org Ammonia (B1221849) is typically evolved during the reaction. A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org It is sometimes possible to isolate the intermediate amide by using milder conditions, such as hydrogen peroxide in a basic solution.

Other derivatizations of the nitrile group, such as cycloaddition reactions to form heterocycles (e.g., tetrazoles with sodium azide) or addition of organometallic reagents (e.g., Grignard reagents to form ketones after hydrolysis), are also possible, further expanding the synthetic utility of the parent compound.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a key functional moiety that imparts unique chemical and physical properties to organic molecules, including enhanced metabolic stability and lipophilicity. nih.gov Its reactivity, or lack thereof, on an aromatic ring system like in this compound is of significant interest in synthetic chemistry.

The trifluoromethyl group is renowned for its high stability, which is attributed to the strength of the carbon-fluorine bonds. nih.gov This substituent is generally inert under many reaction conditions, making it a reliable component in the design of complex molecules. The C-F bond is significantly strong and the group's high electronegativity (3.46) contributes to its stability. nih.gov

While direct transformation of the CF₃ group on an aromatic ring is challenging, it is not impossible. Under specific and often harsh conditions, reactions can occur. For instance, alcoholysis of trifluoromethyl groups attached to a pyridine ring has been reported, demonstrating that under certain nucleophilic conditions, the C-F bonds can be cleaved. acs.org However, for many synthetic purposes, the CF₃ group is treated as a stable, purely electron-withdrawing entity. nih.gov In the context of synthesizing trifluoromethylpyridines, the CF₃ group is often introduced early and withstands subsequent reaction steps, such as nuclear chlorination of the pyridine ring at high temperatures. nih.govjst.go.jp Another method involves the conversion of a nitrile group into a trifluoromethyl group using reagents like bromine trifluoride (BrF₃), which can react with nitriles in the presence of a neighboring carboxylic moiety to yield a CF₃ group. researchgate.net

| Property | Observation | Reference |

| General Stability | High, due to strong C-F bonds. | nih.gov |

| Electronegativity | 3.46 (Pauling scale) | nih.gov |

| Hammett Constant (σp) | 0.54 | nih.gov |

| Transformations | Generally inert, but can undergo reactions like alcoholysis under specific conditions. | acs.org |

The trifluoromethyl group exerts a powerful influence on the reactivity of the pyridine ring in this compound. As a strongly electron-withdrawing group, it deactivates the aromatic ring towards electrophilic aromatic substitution. nih.gov Conversely, this electron deficiency significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.

The presence of the CF₃ group at the 3-position, along with the nitrogen atom in the ring, makes the carbon atoms at positions 2, 4, and 6 highly electrophilic. This is exemplified in the synthesis of various agrochemicals and pharmaceuticals where trifluoromethylpyridines are key intermediates. nih.govjst.go.jpresearchoutreach.org For example, the large electronegativity of the trifluoromethyl moiety can trigger intramolecular nucleophilic aromatic substitution reactions in certain derivatives. nih.govjst.go.jp This enhanced electrophilicity allows for the displacement of leaving groups, such as the bromine atom at the 6-position of the title compound, by various nucleophiles. The combination of the electron-withdrawing nature of both the trifluoromethyl and nitrile groups further enhances the susceptibility of the bromo-substituted carbon to nucleophilic attack.

| Substituent Position | Electronic Effect | Influence on Ring |

| CF₃ at C3 | Strong electron-withdrawal (-I, -M effects) | Deactivates ring to electrophilic attack; Activates ring to nucleophilic attack, particularly at C2, C4, and C6. |

| CN at C2 | Strong electron-withdrawal (-I, -M effects) | Further enhances the electrophilicity of the pyridine ring. |

| Br at C6 | Good leaving group; Inductive withdrawal (-I effect) | Site for nucleophilic aromatic substitution, activated by the ring nitrogen and the CF₃ group. |

Stereoselective Transformations and Chiral Pool Synthesis (If applicable to derivatives)

The scientific literature reviewed does not provide specific examples of stereoselective transformations or chiral pool synthesis originating directly from this compound or its immediate derivatives. Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products like amino acids, carbohydrates, or terpenes as starting materials for the synthesis of complex chiral molecules. researchgate.netmdpi.comresearchgate.net

While derivatives of this compound are used in the synthesis of biologically active molecules, such as agrochemicals and pharmaceuticals, the introduction of chirality in these larger, more complex structures often occurs through separate chiral precursors or asymmetric reactions later in the synthetic sequence. researchoutreach.orgmdpi.com For instance, the synthesis of complex molecules might involve coupling the pyridine core with a separate chiral building block. mdpi.com Therefore, while derivatives may ultimately become part of a chiral molecule, the title compound itself is not typically described as a starting point for a chiral pool-based synthesis.

Investigation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms involving this compound and related compounds is crucial for controlling reaction outcomes and designing new synthetic routes.

Mechanistic studies into the trifluoromethylation of pyridine rings offer relevant insights. For example, a 3-position-selective C-H trifluoromethylation of pyridine derivatives has been shown to proceed through the formation of specific intermediates. chemrxiv.orgacs.org This process involves the nucleophilic activation of the pyridine ring via hydrosilylation, leading to an N-silyl enamine intermediate . Subsequent reaction with an electrophilic trifluoromethylating agent forms a trifluoromethylated enamine intermediate , which is then oxidized to the final product. chemrxiv.orgacs.orgchemistryviews.orgresearchgate.net

In reactions involving nucleophilic substitution on the pyridine ring, the mechanism is typically a bimolecular nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the trifluoromethyl group is key to stabilizing the intermediate formed during this process. nih.govjst.go.jp In a related compound, 5-nitro-3-(trifluoromethyl)picolinonitrile, the mechanism of biological action is thought to involve the bioreduction of the nitro group to create reactive intermediates that interact with cellular components. While not a direct synthetic mechanism, it highlights how the substituted pyridine ring can participate in electron-transfer processes.

Furthermore, the reactions of trifluoromethyl-containing aromatic compounds with nucleophiles have been a subject of detailed study, confirming the role of the CF₃ group in facilitating these transformations. acs.org The investigation into these pathways allows for the prediction and control of reactivity, enabling the strategic use of compounds like this compound as building blocks in medicinal and materials chemistry. rsc.org

Strategic Applications of 6 Bromo 3 Trifluoromethyl Picolinonitrile As a Synthetic Precursor

Role in Heterocyclic Compound Synthesis

The unique arrangement of reactive groups in 6-Bromo-3-(trifluoromethyl)picolinonitrile makes it an important precursor for a variety of heterocyclic structures. The electron-withdrawing nature of the trifluoromethyl and cyano groups influences the reactivity of the pyridine (B92270) ring, while the bromo substituent provides a key handle for cross-coupling and substitution reactions.

The synthesis of polysubstituted trifluoromethylpyridines is a significant area of organic chemistry, as these motifs are central to many active pharmaceutical and agrochemical ingredients. sigmaaldrich.comnih.gov this compound is an exemplary starting material for generating such compounds. The bromine atom at the 6-position can be readily displaced or utilized in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents. The nitrile group can also undergo diverse chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cyclization reactions to form fused ring systems. nih.gov

Fused N-heterocyclic compounds are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.gov The development of synthetic methods for creating these complex scaffolds is a primary focus in medicinal chemistry. nih.govresearchgate.net Methodologies for constructing fused ring systems often involve the cyclization of appropriately substituted precursors. elsevierpure.com For instance, the intramolecular cyclization of heteroaryl ketones can yield N-fused heterocycles through an acyl-transfer process driven by aromatization. nih.gov The reactive sites on this compound allow it to be elaborated into precursors suitable for such cyclizations, leading to the formation of fused furo- or thieno-pyridine derivatives and other complex polycyclic systems. elsevierpure.com

Table 1: Potential Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Bromo Group | Suzuki Coupling | Aryl/Heteroaryl-substituted Pyridines |

| Bromo Group | Sonogashira Coupling | Alkynyl-substituted Pyridines |

| Bromo Group | Buchwald-Hartwig Amination | Amino-substituted Pyridines |

| Nitrile Group | Hydrolysis | Picolinic Acids |

| Nitrile Group | Reduction | Aminomethylpyridines |

| Nitrile Group | Cyclization with Dinucleophiles | Fused Pyrimidine/Thiazine Rings |

Quinoxalin-2(1H)-ones are a class of heterocyclic compounds that exhibit a wide range of biological activities and are of significant interest in drug discovery. Their synthesis often involves the condensation of an o-phenylenediamine (B120857) derivative with an α-keto ester. While direct synthesis of quinoxalinones from this compound is not prominently documented, its derivatives are key to forming analogous fused heterocyclic systems. For example, a related compound, 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, highlights the utility of the bromo-trifluoromethyl-substituted aromatic core in forming such heterocyclic ketones. achemblock.com Furthermore, the synthesis of complex fused systems like sigmaaldrich.comdntb.gov.uagoogle.com-triazolo[1,5-a]quinoxalin-4(5H)-ones often starts from substituted 2-nitroanilines, which can be converted to triazoles and then cyclized. nih.gov By converting the nitrile group of this compound to an amine and subsequently performing further modifications, it can serve as a precursor to the substituted aniline (B41778) or diamine fragments required for building quinoxaline (B1680401) or related fused heterocyclic rings.

Spirocycles are three-dimensional structures that have gained prominence in drug discovery due to their structural rigidity and novel chemical space. nih.gov These compounds are found in numerous natural products and have shown promise as therapeutic agents. nih.gov The synthesis of spirocyclic frameworks can be achieved through various methods, including intramolecular cyclizations and multi-component reactions. dntb.gov.ua The functional groups present in this compound make it a candidate for incorporation into spirocyclic scaffolds. For example, the nitrile and bromo functionalities could be part of a precursor that undergoes spiroannulation, where one of the rings of the final spiro compound is the pyridine ring from the starting material. The inherent three-dimensionality of spiro compounds can lead to improved protein-binding interactions, making them attractive targets in modern medicinal chemistry. nih.gov

Integration into Pharmaceutical and Agrochemical Scaffolds (as intermediates)

The presence of the trifluoromethyl group is a key feature of this compound. Introducing trifluoromethyl groups into aromatic rings is a common strategy in drug and agrochemical design to enhance properties such as metabolic stability, lipophilicity, and binding affinity. sigmaaldrich.com

Pharmaceutical intermediates are crucial chemical compounds used in the manufacturing of Active Pharmaceutical Ingredients (APIs). nih.govuni.lu The structural motifs found in this compound are present in many biologically active molecules. The trifluoromethylpyridine core is a key structural element in a variety of modern pharmaceuticals. sigmaaldrich.com For instance, the related compound 6-bromo-3-(trifluoromethyl)pyridin-2-amine (B6151380) is a known building block in medicinal chemistry, indicating the importance of this substitution pattern. google.com The bromine atom serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, allowing for the synthesis of libraries of compounds for screening and lead optimization in drug discovery programs. While specific APIs derived directly from this precursor are proprietary, its value lies in its ability to be readily converted into more complex molecules targeting a range of therapeutic areas.

The trifluoromethylpyridine moiety is a significant component of numerous commercial agrochemicals. sigmaaldrich.com Since the 1990s, there has been a notable increase in the development of agrochemicals containing 6-trifluoromethyl-substituted pyridine derivatives. sigmaaldrich.com These compounds often exhibit potent herbicidal or fungicidal activity. This compound is an ideal intermediate for the synthesis of such agrochemicals. The bromo substituent allows for the introduction of other functional groups necessary for biological activity, while the trifluoromethyl group often imparts favorable properties to the final product. The nitrile group can also be a precursor to other functionalities common in agrochemical design.

Table 2: Examples of Agrochemicals with Trifluoromethylpyridine Scaffolds

| Common Name | Agrochemical Class | General Structural Feature |

|---|---|---|

| Flonicamid | Insecticide | 4-Trifluoromethyl-substituted pyridine |

| Dithiopyr (B166099) | Herbicide | 3,5-Trifluoromethyl-substituted pyridine |

| Fluazinam | Fungicide | Dichloro-trifluoromethyl-substituted pyridine |

| Picoxystrobin | Fungicide | Trifluoromethyl-substituted pyridine |

Note: This table lists examples of agrochemicals containing the broader trifluoromethylpyridine scaffold to illustrate the importance of this structural class in agrochemical development. sigmaaldrich.com

Application in Material Science

The unique electronic profile of this compound, characterized by strong electron-deficient properties, makes it a theoretically attractive building block for advanced materials used in organic electronics.

In the field of organic electronics, there is a continuous demand for new molecular structures to serve as electron-transporting (n-type) or hole-transporting (p-type) materials. The electron-deficient pyridine ring, further polarized by the trifluoromethyl and cyano groups, positions this picolinonitrile derivative as a prime candidate for the synthesis of n-type organic semiconductors. These materials are crucial for creating efficient and stable organic electronic devices. ub.educapes.gov.br The bromo-functional group allows for its incorporation into larger polymeric or oligomeric structures through cross-coupling reactions, enabling the systematic tuning of the final material's electronic and physical properties.

For Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs), performance is highly dependent on the energy levels (HOMO/LUMO) and charge-transport capabilities of the constituent materials. chemrxiv.org The strong electron-withdrawing groups on the this compound scaffold would predictably lower both the HOMO and LUMO energy levels of any derivative material. This is a key strategy for designing n-type materials for OSCs and electron-transport or host materials for OLEDs. Although specific research on this compound's use in OLEDs or solar cells is not prominent, related trifluoromethyl-substituted pyridine structures have been investigated for these purposes.

| Potential Application | Role of this compound | Anticipated Benefit |

| Organic Solar Cells (OSCs) | Precursor for n-type acceptor materials | Lowered LUMO for efficient electron injection/transport |

| Organic Light-Emitting Diodes (OLEDs) | Building block for electron-transport layer (ETL) or host materials | Enhanced electron mobility and device stability |

Design and Synthesis of Functional Molecules

The reactivity and electronic characteristics of this compound make it a valuable starting point for creating sophisticated molecules with tailored functions, such as sensing, imaging, and light-based applications.

Molecular probes are designed to detect specific analytes, often through changes in their fluorescent properties. rsc.orgnih.gov The synthesis of such probes frequently involves coupling a fluorophore unit to a recognition site via a linker. This compound can serve as a core scaffold in this design. The bromo-group can be functionalized via a Suzuki or other cross-coupling reaction to introduce a recognition moiety (e.g., a boronic acid for sugar sensing) or a fluorophore. libretexts.org The intrinsic electronic properties of the picolinonitrile core can be harnessed to modulate the photophysical output of the final probe. nih.gov

The development of novel fluorescent and photoactive compounds is critical for various technologies, including bioimaging and materials science. Trifluoromethylated aromatic and heteroaromatic systems are known to exhibit interesting photophysical properties, including high quantum yields and stability. nih.gov The combination of the trifluoromethyl group and the cyanopyridine core in this compound provides a foundation for new dyes. The bromo- handle allows for synthetic diversification, enabling the attachment of various auxochromes or other conjugated systems to tune the absorption and emission wavelengths of the resulting molecules. researchgate.net

| Functional Group | Synthetic Role | Impact on Final Molecule |

| Bromo Group (-Br) | Site for cross-coupling reactions (e.g., Suzuki, Sonogashira) | Enables extension of π-conjugation and attachment of functional units. |

| Trifluoromethyl Group (-CF3) | Strong electron-withdrawing group | Enhances electron affinity, influences photophysical properties, improves solubility and stability. |

| Nitrile Group (-CN) | Can be hydrolyzed, reduced, or used in cycloadditions | Provides a route to other functional groups like carboxylic acids or amines; participates in forming heterocyclic structures. acs.org |

Advanced Spectroscopic and Computational Investigations in Picolinonitrile Chemistry

Advanced Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise identification of products stemming from reactions involving picolinonitrile scaffolds. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a compound, which is crucial for confirming the identity of newly synthesized derivatives of 6-Bromo-3-(trifluoromethyl)picolinonitrile.

In the synthesis of complex heterocyclic compounds, where multiple reaction pathways may exist, HRMS can definitively distinguish between potential products and byproducts. researchgate.net For instance, in phosphine-catalyzed annulation reactions, which are used to create intricate molecular architectures, HRMS is essential for verifying the mass of the final products and ensuring the desired transformation has occurred. researchgate.net The ability to generate single geometric isomers in such reactions can be confirmed through meticulous HRMS analysis, which supports the proposed reaction mechanisms. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For complex structures like derivatives of this compound, advanced NMR methods are often required for complete characterization. emerypharma.com

¹⁹F NMR Spectroscopy: The presence of the trifluoromethyl (-CF₃) group makes ¹⁹F NMR a particularly powerful tool. researchgate.net The ¹⁹F nucleus is highly sensitive, and its chemical shift is very responsive to the local electronic environment, providing valuable information about the effects of substituents on the pyridine (B92270) ring. nih.govspectrabase.comrsc.org The trifluoromethyl group acts as a sensitive probe, with its ¹⁹F NMR signal offering insights into the electronic properties of the molecule. researchgate.net Computational studies have shown that Density Functional Theory (DFT) can be used to accurately predict ¹⁹F NMR chemical shifts, aiding in the interpretation of experimental spectra. nih.gov

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are vital for unambiguously assigning the complex ¹H and ¹³C NMR spectra of substituted picolinonitriles. emerypharma.comipb.pt

COSY experiments reveal correlations between coupled protons, helping to establish the connectivity of atoms within the molecule. emerypharma.comipb.pt

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, which is crucial for determining the substitution pattern on the pyridine ring and for assigning quaternary carbons. ipb.pt

These 2D NMR methods are especially useful in cases of severe signal overlap in 1D spectra, which is common in complex aromatic systems. ipb.ptmdpi.com

For example, in the crystal structure of a related brominated imidazo[4,5-b]pyridine derivative, X-ray analysis revealed the dihedral angles between the constituent rings and the nature of the C—H⋯π interactions that dictate the crystal packing. nih.gov This level of detail is crucial for structure-activity relationship studies and for the rational design of new materials with specific solid-state properties. The structural data obtained from X-ray crystallography can also be used to validate and refine the results of computational modeling. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules like this compound and its derivatives. researchgate.net DFT calculations can provide insights into molecular geometries, vibrational frequencies, and electronic properties that are often complementary to experimental data. nih.govnih.gov

By calculating properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), DFT can be used to understand the reactivity and electronic transitions within the molecule. nih.gov For instance, the calculated HOMO-LUMO energy gap can provide an estimate of the chemical reactivity and kinetic stability of a compound. nih.gov DFT methods have been successfully employed to:

Predict the infrared spectra of complex molecules, aiding in the assignment of experimental vibrational bands. nih.gov

Optimize molecular geometries to find the most stable conformation. nih.gov

Investigate reaction mechanisms and predict the kinetic and thermodynamic favorability of different reaction pathways. acs.orgacs.org

Calculate NMR chemical shifts, which can be correlated with experimental data to confirm structural assignments. mdpi.com

The choice of the functional and basis set is critical for obtaining accurate results, and a wide range of functionals have been developed and benchmarked for various applications. researchgate.net

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. mdpi.com For flexible derivatives of this compound, MD simulations can provide valuable insights into their conformational landscape and dynamics. mdpi.com This technique simulates the movement of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of different conformations and their relative energies. mdpi.commdpi.com

MD simulations are particularly useful for:

Characterizing the interactions between a molecule and its environment, such as a solvent or a biological receptor. biorxiv.org

Investigating the stability of protein-ligand complexes, which is crucial in drug design. nih.gov

Analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the flexibility and stability of different parts of a molecule. mdpi.comnih.gov

By providing a detailed, atomic-level view of molecular motion, MD simulations complement the static picture provided by techniques like X-ray crystallography and offer a deeper understanding of the dynamic processes that govern the behavior of picolinonitrile derivatives in different environments. mdpi.combiorxiv.org

Reaction Pathway Modeling and Transition State Calculations

The elucidation of reaction mechanisms is fundamental to optimizing synthetic routes and understanding chemical reactivity. For complex molecules like this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to model reaction pathways and characterize transition states. These theoretical investigations provide insights into the energetics and geometries of intermediates and transition structures, which are often difficult to determine experimentally.

A critical reaction for picolinonitrile derivatives is the nucleophilic substitution of the bromine atom. The reaction pathway for such a transformation can be meticulously mapped using computational methods. For instance, the cyanation of a related compound, 3-bromopyridine, has been studied, providing a framework for understanding the substitution at the 6-position in this compound. researchgate.net The modeling of such a reaction would typically involve identifying the reactant complex, the transition state, and the product complex. The transition state is a first-order saddle point on the potential energy surface, and its identification is crucial for calculating the activation energy of the reaction.

The process of transition state calculation often begins with a guess of the transition state geometry, which can be refined using algorithms like the partitioned rational function optimization (P-RFO). The reliability of these calculations is highly dependent on the quality of the Hessian matrix, which describes the curvature of the potential energy surface.

Furthermore, computational studies can explore the regioselectivity of reactions. For instance, in the C3-cyanation of pyridines, a combination of electronic and steric factors was found to determine the regioselectivity. researchgate.net Similar DFT studies on this compound would involve analyzing the electronic distribution and steric hindrance to predict the most likely sites for electrophilic or nucleophilic attack. The trifluoromethyl group, being a strong electron-withdrawing group, and the bromine atom significantly influence the electron density of the pyridine ring, thereby directing the outcome of various reactions.

The table below illustrates a hypothetical reaction pathway for a nucleophilic substitution on this compound, with energies calculated at a representative level of theory.

| Structure | Description | Relative Energy (kcal/mol) |

| Reactant Complex | This compound + Nucleophile | 0.0 |

| Transition State | Nucleophile attacking the C6 position, with the C-Br bond partially broken | +25.3 |

| Intermediate | Meisenheimer-like complex | -5.2 |

| Product Complex | 6-substituted-3-(trifluoromethyl)picolinonitrile + Bromide ion | -15.8 |

Note: The data in this table is illustrative and based on typical values for similar reactions. Actual values would require specific DFT calculations for this compound.

Prediction of Spectroscopic Properties

Computational chemistry is an indispensable tool for the prediction and interpretation of spectroscopic data. For this compound, theoretical calculations can provide valuable information about its nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra. These predictions are vital for confirming the structure of newly synthesized compounds and for understanding their electronic and vibrational properties.

DFT calculations are widely used to predict the chemical shifts in ¹H and ¹³C NMR spectra. The accuracy of these predictions has been shown to be high when appropriate functionals and basis sets are employed. For instance, a study on substituted 1,2-dihydro-1,2-azaborines demonstrated the utility of DFT in analyzing the electronic environment of ring atoms. nih.gov Similarly, for this compound, theoretical chemical shifts can be calculated and compared with experimental data to aid in the assignment of signals.

The vibrational frequencies and intensities for IR and Raman spectra can also be computed. A structural and spectroscopic study of the Br₂...3-Br-pyridine complex utilized DFT calculations to successfully reproduce the essential features of the experimental Raman spectrum. nih.gov This approach can be applied to this compound to predict its vibrational modes. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model.

The following tables present hypothetical predicted spectroscopic data for this compound, based on computational models.

Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (CN) | 115.8 |

| C3 (C-CF₃) | 130.2 (q, J(C,F) ≈ 35 Hz) |

| C4 | 139.1 |

| C5 | 121.5 |

| C6 (C-Br) | 145.3 |

| CF₃ | 123.0 (q, J(C,F) ≈ 275 Hz) |

Note: The data in this table is illustrative. The chemical shifts are relative to a standard reference and the coupling constants (J) for the carbon attached to the CF₃ group and the CF₃ carbon itself are quartet (q) due to coupling with the three fluorine atoms.

Predicted IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C≡N) | 2245 | Nitrile stretch |

| ν(C-F) | 1310, 1180, 1140 | C-F stretches of the CF₃ group |

| ν(C-Br) | 680 | C-Br stretch |

| Aromatic C=C/C=N stretches | 1600-1400 | Ring stretching vibrations |

Note: This data is hypothetical and represents a selection of characteristic vibrational modes.

Future Research Directions and Unexplored Reactivity Paradigms

Development of Novel and Sustainable Synthetic Routes

While methods for the synthesis of functionalized picolinonitriles exist, the future of chemical manufacturing relies on the development of sustainable and efficient processes.

Green Chemistry Approaches to Picolinonitrile Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov Future research should focus on developing greener synthetic routes to 6-bromo-3-(trifluoromethyl)picolinonitrile and its derivatives. This includes the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions. nih.govresearchgate.net Biocatalysis, in particular, offers a promising avenue for the synthesis of nitriles under mild, aqueous conditions, potentially avoiding the use of toxic reagents like cyanide. uva.nlnih.gov Enzymes such as nitrile hydratases and aldoxime dehydratases could be explored for the synthesis and transformation of picolinonitriles. nih.gov

| Green Chemistry Approach | Potential Application in Picolinonitrile Synthesis | Anticipated Benefits |

| Biocatalysis | Enzymatic conversion of corresponding aldehydes or alcohols to the nitrile. | Avoids toxic cyanide reagents, mild reaction conditions (aqueous, atmospheric pressure), reduced energy consumption. uva.nl |

| Microwave-Assisted Synthesis | Acceleration of coupling and cyclization reactions to form the pyridine (B92270) ring. | Shorter reaction times, higher yields, and cleaner reaction profiles. |

| Solvent-Free Reactions | Mechanochemical synthesis or reactions in supercritical fluids. | Reduced solvent waste, simplified purification, and potentially novel reactivity. |

| Use of Green Solvents | Employing water, ionic liquids, or bio-derived solvents for synthetic steps. | Reduced environmental impact and potential for catalyst recycling. nih.gov |

This table presents potential green chemistry approaches and their anticipated benefits for the synthesis of functionalized picolinonitriles.

Catalytic Asymmetric Synthesis Utilizing Picolinonitrile Scaffolds

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.govresearchgate.net The picolinonitrile scaffold, with its defined stereoelectronic properties, could be elaborated into novel chiral ligands. By introducing a chiral center and coordinating the nitrogen atom of the pyridine ring or the nitrile group to a metal, this compound could serve as a precursor to a new class of ligands for asymmetric transformations. nih.gov Research in this area would involve the design and synthesis of these chiral ligands and their application in reactions such as asymmetric hydrogenation, allylic alkylation, and C-H functionalization.

| Chiral Ligand Type | Potential Synthesis from Picolinonitrile Scaffold | Target Asymmetric Reaction |

| P,N-Ligands | Functionalization at the bromine position with a chiral phosphine (B1218219) moiety. | Palladium-catalyzed asymmetric allylic alkylation. |

| N,N-Ligands | Introduction of a chiral oxazoline or amine group. | Copper-catalyzed asymmetric conjugate addition. |

| Biimidazoline (BiIM) Ligands | Elaboration of the picolinonitrile into a chiral biimidazoline structure. | Asymmetric Catellani reactions for C-N axial chirality. nih.gov |

This table outlines potential chiral ligands that could be synthesized from a picolinonitrile scaffold and their target applications in asymmetric catalysis.

Exploration of Underutilized Reactivity Modes

The rich functionality of this compound suggests that its reactivity is not fully explored. Modern synthetic methods like electrocatalysis and photocatalysis, as well as advanced functionalization strategies, could reveal new chemical transformations.

Electrocatalytic and Photocatalytic Transformations

Visible-light photocatalysis and electrocatalysis offer green and powerful alternatives to traditional synthetic methods. The C-Br bond in this compound is a prime target for photocatalytic activation to generate a pyridyl radical, which could then participate in a variety of coupling reactions. nih.gov Similarly, the trifluoromethyl group could be activated through photocatalytic C-F bond cleavage. acs.org Electrosynthesis could be employed for the reduction of the pyridine ring or the nitrile group, or for the oxidative functionalization of the molecule. ucl.ac.ukacs.org

| Transformation Type | Potential Reaction | Expected Outcome |

| Photocatalytic C-Br Activation | Coupling with alkenes or arenes. | Formation of new C-C bonds at the 6-position of the pyridine ring. |

| Photocatalytic C-F Activation | Defluorinative functionalization. | Generation of difluoromethylated derivatives. acs.org |

| Electrocatalytic Reduction | Reduction of the nitrile group. | Synthesis of aminomethylpyridine derivatives. |

| Electrocatalytic Oxidation | Oxidative C-H/N-H coupling. | Dimerization or coupling with other nucleophiles. |

This table summarizes potential electrocatalytic and photocatalytic transformations of this compound.

Remote Functionalization Strategies

Directing group-assisted C-H functionalization has become a powerful tool for the selective modification of aromatic rings. While ortho-functionalization is common, remote meta- and para-functionalization remains a significant challenge. nih.gov The nitrile group in this compound could potentially act as a directing group to facilitate the functionalization of the C4 or C5 positions of the pyridine ring. nih.gov Future research could focus on developing new catalytic systems that enable this type of remote C-H activation, providing access to novel substitution patterns on the picolinonitrile scaffold.

| Strategy | Directing Group | Target Position | Potential Reaction |

| Template-Assisted C-H Activation | External U-shaped template coordinated to the nitrile. | C5-H functionalization. | Olefination, arylation, or acetoxylation. nih.gov |

| Transient Directing Groups | In-situ formed directing group. | C4-H or C5-H functionalization. | Development of novel regioselective transformations. |

| Radical Relay/Chain Walking | Generation of a radical that migrates along the molecule. | Functionalization at a remote, thermodynamically favored position. baranlab.org | Halogenation or oxidation at a remote site. |

This table details potential strategies for the remote functionalization of the picolinonitrile ring.

Expansion of Application Domains beyond Current Scope

While functionalized picolinonitriles have applications in medicinal chemistry and agrochemistry, the unique properties of this compound suggest its potential in other areas. The presence of the trifluoromethyl group could impart desirable properties for materials science applications, such as in the development of fluoropolymers with specific thermal or chemical resistance. researchgate.net Furthermore, its rigid, polar structure could be exploited in the design of novel liquid crystals or organic electronics. In medicinal chemistry, this scaffold could be used to develop drugs that go "beyond the rule of five," targeting more complex biological systems. nih.govnih.gov

Emerging Applications in Niche Materials Science

The inherent properties of the trifluoromethylpyridine scaffold suggest potential applications in the development of novel materials with tailored electronic and photophysical properties. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl and cyano substituents, makes it an attractive candidate for incorporation into organic electronic materials.

Potential Applications in Organic Electronics:

Electron-Transporting Materials: The low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy level, a consequence of the strong electron-withdrawing groups, could facilitate efficient electron injection and transport. This makes this compound a promising precursor for the synthesis of n-type organic semiconductors, which are crucial components in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Fluorinated Liquid Crystals: The introduction of the trifluoromethyl group can enhance properties such as thermal stability, viscosity, and mesophase behavior. Derivatives of this compound could be explored for the synthesis of novel fluorinated liquid crystals with specific dielectric anisotropies and optical properties for display technologies.

Functional Polymers: The bromo-functionality allows for the polymerization of this unit into larger macromolecular structures through various cross-coupling reactions. The resulting polymers could exhibit unique properties, such as high thermal stability and chemical resistance, making them suitable for specialized coatings and membranes.

| Potential Material Application | Key Feature of this compound | Desired Material Property |

| Organic Light-Emitting Diodes (OLEDs) | Electron-deficient pyridine ring | Efficient electron transport |

| Organic Photovoltaics (OPVs) | Tunable electronic properties | High electron mobility |

| Fluorinated Liquid Crystals | Trifluoromethyl group | Enhanced thermal and chemical stability |

| High-Performance Polymers | Reactive bromine atom for polymerization | Thermal resistance and durability |

Bio-conjugation and Prodrug Design Methodologies (Focus on chemical synthesis aspects)

The reactivity of the bromine atom and the potential for modification of the cyano group open avenues for the use of this compound in bioconjugation and the design of innovative prodrugs.

Chemical Synthesis for Bio-conjugation:

The bromo-substituent on the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the covalent attachment of this trifluoromethylpyridine core to biomolecules, such as proteins, peptides, or nucleic acids, that have been functionalized with a suitable coupling partner (e.g., a boronic acid or a terminal alkyne). This strategy can be employed to label biomolecules with a tag for imaging or to develop targeted therapeutic agents.

Prodrug Design Strategies:

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form within the body. The cyano group of this compound can be chemically modified to create prodrugs with improved pharmacokinetic properties.

Hydrolysis-activated Prodrugs: The nitrile group can be hydrolyzed in vivo by nitrile-metabolizing enzymes to the corresponding carboxylic acid, which may be the active form of the drug. The rate of this conversion can be tuned by modifying the electronic environment of the pyridine ring.

Reductively-activated Prodrugs: In hypoxic environments, such as those found in solid tumors, the nitrile group could potentially be reduced to an amine, releasing an active cytotoxic agent. This approach offers a strategy for targeted drug delivery to cancer cells.

| Prodrug Strategy | Target Functional Group | Activation Mechanism | Potential Therapeutic Application |

| Enzyme-activated | Cyano group | Enzymatic hydrolysis to carboxylic acid | General drug delivery |

| Hypoxia-activated | Cyano group | Reduction to amine in low oxygen | Targeted cancer therapy |

Synergistic Approaches Combining Synthetic and Computational Methods

The integration of computational chemistry with synthetic methodologies can accelerate the discovery and optimization of new applications for this compound.

Computational Modeling for a Priori Design:

Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives before their synthesis. This computational pre-screening can help to identify promising candidates for specific applications and guide synthetic efforts. For instance, DFT can be used to:

Calculate the HOMO and LUMO energy levels to assess the potential of new derivatives as electron-transporting materials.

Model the transition states of proposed reactions to predict their feasibility and optimize reaction conditions.

Simulate the interaction of potential prodrugs with target enzymes to predict their binding affinity and activation.

Illustrative Computational Data for a Hypothetical Derivative:

To showcase the utility of this synergistic approach, consider a hypothetical derivative where the bromine atom is replaced by a phenyl group.

| Property | Calculated Value (Illustrative) | Implication |

| HOMO Energy | -6.8 eV | Electron-donating character of the phenyl group raises the HOMO |

| LUMO Energy | -3.2 eV | LUMO remains low due to electron-withdrawing groups |

| HOMO-LUMO Gap | 3.6 eV | Predicts the absorption wavelength for photophysical applications |

| Dipole Moment | 4.5 D | Influences solubility and intermolecular interactions |

By combining the predictive power of computational chemistry with the practical execution of synthetic chemistry, researchers can more efficiently explore the vast chemical space accessible from this compound and unlock its full potential in materials science and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.